molecular formula C6H5BrN2O2 B184017 5-Bromo-2-nitroaniline CAS No. 5228-61-5

5-Bromo-2-nitroaniline

Cat. No. B184017
Key on ui cas rn: 5228-61-5
M. Wt: 217.02 g/mol
InChI Key: RMIFLIVHJLREFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868205B2

Procedure details

A suspension of bromoarene 2 (801 mg; 3.7 mmol) and zinc cyanide (570 mg; 4.85 mmol; 1.3 eq.) in degassed dimethylformamide (15 mL) was stirred at room temperature under nitrogen in the dark for 45 min and then treated with tetrakis(triphenylphosphine) palladium(O) (310 mg, 1.6 mmol). The mixture was stirred at 90° C. for 18 h; filtered through a celite pad, concentrated under reduced pressure and purified by flash chromatography on silica gel, eluent EtOAc-hexane (1:1) to afford the title compound 274 (380 mg, 63% yield). 1H NMR: (400.2 MHz, CDCl3) δ (ppm): 8.22 (d, J=8.6 Hz; 1H); 7.19 (d, J=1.8 Hz; 1H); 6.95 (dd, J=1.8, 8.6 Hz; 1H); 6.27 (bs; 2H). MS: calc: 163.1; found: 164.1 (M+H)
Quantity
801 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
570 mg
Type
catalyst
Reaction Step One
Quantity
310 mg
Type
catalyst
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-:11])=[O:10])=[C:6]([NH2:8])[CH:7]=1.[CH3:12][N:13](C)C=O>[C-]#N.[Zn+2].[C-]#N.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[NH2:8][C:6]1[CH:7]=[C:2]([CH:3]=[CH:4][C:5]=1[N+:9]([O-:11])=[O:10])[C:12]#[N:13] |f:2.3.4,5.6.7.8.9|

Inputs

Step One
Name
Quantity
801 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)N)[N+](=O)[O-]
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C=O)C
Name
zinc cyanide
Quantity
570 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
310 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under nitrogen in the dark for 45 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 90° C. for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtered through a celite pad
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography on silica gel, eluent EtOAc-hexane (1:1)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.